molecular formula C14H8ClNO2S B2632080 1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-84-2

1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No. B2632080
CAS RN: 877811-84-2
M. Wt: 289.73
InChI Key: ZTDUFAQQNKZBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzoyl chloride is a compound with the molecular formula C7H4Cl2O . Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .

Scientific Research Applications

Synthesis of 4-Chlorobenzoyl CoA

4-Chlorobenzoyl chloride: is a precursor for synthesizing 4-chlorobenzoyl CoA . By reacting 4-chlorobenzoyl chloride with CoA (coenzyme A) in a KHCO₃ buffer, researchers can obtain this important intermediate. CoA is involved in various metabolic pathways, and understanding its derivatives is crucial for studying cellular processes .

Acylation of Benzene

Solid acid catalysts, such as dodecatungstophosphoric acid (DTPA) , DTPA/K-10 clay , K-10 , Amberlite , Amberlyst-15 , Indion-130 , and sulfated zirconia , can be used to acylate benzene with 4-chlorobenzoyl chloride. This reaction provides insights into the reactivity of benzene derivatives and the role of catalysts in organic transformations .

Preparation of 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene

Researchers have employed 4-chlorobenzoyl chloride in the synthesis of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene . This compound may have applications in materials science, pharmaceuticals, or as a building block for more complex molecules .

Preparation of 1-Aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides

By reacting 4-chlorobenzoyl chloride with semicarbazide derivatives, scientists can prepare 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides . These compounds may find use in medicinal chemistry or as potential bioactive agents .

Degradation Pathways

In microbial metabolism, 4-chlorobenzoyl CoA plays a role in the degradation of 4-chlorobenzoate. Initial synthesis of 4-chlorobenzoyl CoA occurs from 4-chlorobenzoate, CoA, and ATP. Subsequent dehalogenation leads to the formation of 4-hydroxybenzoyl CoA, which is further hydrolyzed .

Synthesis of N-(4-Chlorobenzoyl)morpholine

N-(4-Chlorobenzoyl)morpholine: can potentially be synthesized by reacting 4-chlorobenzoyl chloride with morpholine in the presence of a base. This compound may have applications in organic synthesis or as a chemical intermediate.

properties

IUPAC Name

1-(4-chlorobenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDUFAQQNKZBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one

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